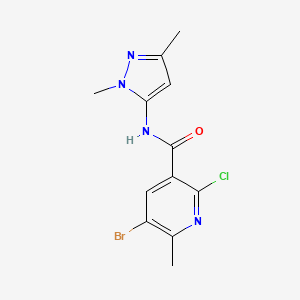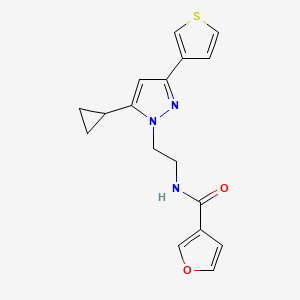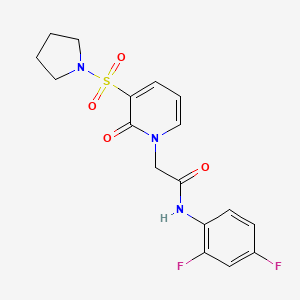
5-Bromo-2-chloro-N-(2,5-dimethylpyrazol-3-yl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-N-(2,5-dimethylpyrazol-3-yl)-6-methylpyridine-3-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as BRD0705, and it belongs to a class of compounds known as pyridine carboxamides. The purpose of
Wirkmechanismus
The mechanism of action of BRD0705 is not fully understood, but it is thought to involve the inhibition of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cellular processes such as cell cycle progression, apoptosis, and differentiation. By inhibiting HDACs, BRD0705 may be able to alter the expression of genes that are involved in cancer progression, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDACs, BRD0705 has also been shown to inhibit the activity of other enzymes, such as glycogen synthase kinase 3β (GSK3β). GSK3β is involved in the regulation of a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, BRD0705 may be able to alter the expression of genes that are involved in cancer progression, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BRD0705 in lab experiments is its high purity and yield. This makes it suitable for use in a variety of assays and experiments. However, one of the limitations of using BRD0705 is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of BRD0705 is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on BRD0705. One area of interest is the development of more potent and selective HDAC inhibitors. This could lead to the development of more effective cancer therapies with fewer side effects. Another area of interest is the investigation of the potential of BRD0705 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of BRD0705 and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BRD0705 involves several steps. The first step is the preparation of 2,5-dimethyl-3-pyrazolecarboxylic acid, which is then reacted with 6-chloro-5-bromo-3-methylpyridine-2-carboxylic acid to form the intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, BRD0705. The synthesis of BRD0705 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been used in a variety of scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. BRD0705 has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to be effective in animal models of cancer. In addition to its potential as a cancer therapy, BRD0705 has also been investigated for its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(2,5-dimethylpyrazol-3-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN4O/c1-6-4-10(18(3)17-6)16-12(19)8-5-9(13)7(2)15-11(8)14/h4-5H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUARYGHAXAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(N=C2Cl)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-N-(2,5-dimethylpyrazol-3-yl)-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4,4-Difluoropiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2697702.png)

![5-ethyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2697710.png)
![3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2697711.png)
![furan-3-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2697712.png)
![Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2697714.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2697717.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2697719.png)
![N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B2697720.png)
![5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697721.png)